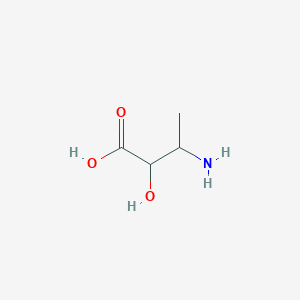

3-amino-2-hydroxybutanoic acid

Description

The exact mass of the compound Butanoic acid, 3-amino-2-hydroxy- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.44 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-amino-2-hydroxybutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-2-hydroxybutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(5)3(6)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRAXZHIRXYYPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441635 |

Source

|

| Record name | Butanoic acid, 3-amino-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-81-1 |

Source

|

| Record name | Butanoic acid, 3-amino-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Biological Activity of 3-Amino-2-hydroxybutanoic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-hydroxybutanoic acid, a non-proteinogenic β-amino acid, is a structural isomer of the essential amino acid threonine. Its structure contains two chiral centers, giving rise to four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). While the biological roles of α-amino acids are well-established, the specific activities of the stereoisomers of their β-amino acid counterparts are a growing area of research with potential implications for drug discovery and development. The α-hydroxy-β-amino acid motif is a key component in a variety of natural products exhibiting a wide range of biological activities, including antibiotic, antifungal, and anti-tumor properties, as well as protease inhibition.[1] This guide provides a comprehensive overview of the current understanding of the biological activity of 3-amino-2-hydroxybutanoic acid stereoisomers, including their synthesis, and provides detailed experimental protocols for their further investigation.

Stereoisomers of 3-Amino-2-hydroxybutanoic Acid

The four stereoisomers of 3-amino-2-hydroxybutanoic acid are depicted below:

-

(2S,3R)-3-amino-2-hydroxybutanoic acid

-

(2R,3S)-3-amino-2-hydroxybutanoic acid

-

(2S,3S)-3-amino-2-hydroxybutanoic acid

-

(2R,3R)-3-amino-2-hydroxybutanoic acid

The spatial arrangement of the amino and hydroxyl groups is critical in determining the interaction of these molecules with biological targets, such as enzymes and receptors.

Biological Activity

While specific quantitative data on the individual biological activities of the four stereoisomers of 3-amino-2-hydroxybutanoic acid are not extensively available in the public domain, the biological importance of this structural motif is well-documented through the study of its derivatives.

For instance, the (2S,3R) stereoisomer is a key component of the glycopeptide 1-N-(D-threo-3-amino-2-hydroxybutanoyl-2',3'-dideoxykanamycin A, which is known to be a potent antibacterial agent.[1] Furthermore, derivatives of dideoxykanamycin A with the (2S,3S) and (2R,3R) configurations have also demonstrated significant antibacterial activity.[1] L-leucyl peptides of the (2S,3R) and (2R,3R) isomers have shown activity similar to that of bestatin-related compounds, which are known inhibitors of aminopeptidases.[1]

Given the established bioactivity of their derivatives, it is highly probable that the individual stereoisomers of 3-amino-2-hydroxybutanoic acid possess distinct biological activities. Further research is required to elucidate their specific roles and potential as therapeutic agents.

Quantitative Data

| Stereoisomer | Biological Assay | Target | IC50 / MIC / LD50 | Reference |

| (2S,3R) | Enzyme Inhibition | e.g., Aminopeptidase B | - | - |

| (2R,3S) | Enzyme Inhibition | e.g., Aminopeptidase B | - | - |

| (2S,3S) | Enzyme Inhibition | e.g., Aminopeptidase B | - | - |

| (2R,3R) | Enzyme Inhibition | e.g., Aminopeptidase B | - | - |

| (2S,3R) | Antimicrobial Assay | e.g., E. coli | - | - |

| (2R,3S) | Antimicrobial Assay | e.g., E. coli | - | - |

| (2S,3S) | Antimicrobial Assay | e.g., E. coli | - | - |

| (2R,3R) | Antimicrobial Assay | e.g., E. coli | - | - |

| (2S,3R) | Cytotoxicity Assay | e.g., HeLa cells | - | - |

| (2R,3S) | Cytotoxicity Assay | e.g., HeLa cells | - | - |

| (2S,3S) | Cytotoxicity Assay | e.g., HeLa cells | - | - |

| (2R,3R) | Cytotoxicity Assay | e.g., HeLa cells | - | - |

Experimental Protocols

Synthesis of all Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acid

A stereospecific synthesis for all four stereoisomers of 3-amino-2-hydroxybutanoic acid has been developed, utilizing sugars as chiral precursors.[1][2][3][4] The general strategy involves the transformation of D-gulonic acid γ-lactone and D-glucono-δ-lactone into key chiral amino alcohol intermediates, which are then converted to the desired stereoisomers.[1]

General Materials and Methods:

-

All non-aqueous reactions should be performed under an inert nitrogen atmosphere.[1]

-

Tetrahydrofuran (THF) should be distilled from sodium/benzophenone.[1]

-

2,2-dimethoxypropane, dimethylformamide (DMF), and methylene (B1212753) chloride should be distilled from calcium hydride.[1]

-

Column chromatography is performed using 230–400 mesh silica (B1680970) gel.[1]

-

Infrared (IR) spectra can be recorded on a Fourier transform spectrophotometer.[1]

-

1H-NMR and 13C-NMR spectra can be recorded on a suitable spectrometer.[1]

Schematic of Synthetic Route:

A detailed, step-by-step protocol for the synthesis of each stereoisomer can be found in the publication by Lee, J. H., et al. (2004). Bioscience, Biotechnology, and Biochemistry, 68(3), 714-720.[1]

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol can be adapted to determine the Minimum Inhibitory Concentration (MIC) of each stereoisomer against various bacterial strains.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains of interest

-

Stock solutions of each stereoisomer in a suitable solvent

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of each stereoisomer stock solution in MHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include positive controls (bacteria in MHB without the compound) and negative controls (MHB alone).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the stereoisomer that completely inhibits visible bacterial growth.

General Protocol for Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of the stereoisomers against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme's optimal activity

-

Stock solutions of each stereoisomer

-

Spectrophotometer or other suitable detection instrument

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing the buffer, enzyme, and varying concentrations of the stereoisomer (inhibitor).

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitor Reaction: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration.

-

IC50 Determination: Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking the individual stereoisomers of 3-amino-2-hydroxybutanoic acid to specific signaling pathways. The biological effects of their derivatives, such as the dideoxykanamycin A analogues, are primarily attributed to direct inhibition of bacterial protein synthesis. The bestatin-like activity of some peptide derivatives suggests a potential interaction with pathways regulated by aminopeptidases. Further research, including transcriptomic and proteomic analyses, is necessary to elucidate the potential impact of these stereoisomers on cellular signaling.

The following diagram illustrates a hypothetical workflow for investigating the impact of these stereoisomers on a generic signaling pathway.

Conclusion

The four stereoisomers of 3-amino-2-hydroxybutanoic acid represent a class of non-proteinogenic amino acids with significant, yet largely unexplored, potential in the field of drug discovery. While the biological activity of their derivatives is established, a comprehensive understanding of the individual isomers is lacking. This guide provides the foundational knowledge of their synthesis and outlines the necessary experimental protocols to begin to elucidate their specific biological functions. The systematic investigation of these stereoisomers could lead to the discovery of novel therapeutic agents with unique mechanisms of action. Further research is strongly encouraged to populate the quantitative data table and to explore the interactions of these fascinating molecules with cellular signaling pathways.

References

A Technical Guide to the Discovery of Novel 3-Amino-2-Hydroxybutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of novel derivatives of 3-amino-2-hydroxybutanoic acid, a critical scaffold in medicinal chemistry. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on anticancer and antimicrobial applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Core Concepts and Synthesis Strategies

The stereochemistry of 3-amino-2-hydroxybutanoic acid is crucial for its biological activity. The synthesis of all four stereoisomers has been achieved via stereospecific reactions from D-gulonic acid gamma-lactone and D-glucono-delta-lactone, providing access to a diverse range of chiral building blocks.[1] These foundational molecules can then be elaborated into a variety of derivatives through standard synthetic transformations.

A generalized workflow for the discovery and evaluation of novel 3-amino-2-hydroxybutanoic acid derivatives is outlined below. This process typically begins with the design and synthesis of a library of analogs, followed by screening for biological activity, and subsequent optimization of lead compounds.

Caption: General workflow for the discovery and optimization of novel 3-amino-2-hydroxybutanoic acid derivatives.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected novel 3-amino-2-hydroxybutanoic acid derivatives.

Anticancer Activity

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3h | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | HL-60 (Leukemia) | 0.016 | [2] |

| 3h | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | U937 (Lymphoma) | 0.024 | [2] |

| 32 | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 | [3] |

| 33 | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | [3] |

| 4k | 3-amino-2-hydroxybenzofused 2-phospha-γ-lactone | Panc-1 (Pancreatic) | Not specified as IC50, but identified as a potent inhibitor | [4] |

Antimicrobial Activity

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 5d-g, 6, 7a-c, 9a-c, 10a-c, 11a-c, 12d-g, 13 | N-Substituted-β-amino Acid Derivatives | Staphylococcus aureus | Good activity (specific MICs not provided in abstract) | [5] |

| 5d-g, 6, 7a-c, 9a-c, 10a-c, 11a-c, 12d-g, 13 | N-Substituted-β-amino Acid Derivatives | Mycobacterium luteum | Good activity (specific MICs not provided in abstract) | [5] |

| 29 | 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | S. aureus | 16 | [6] |

| 30 | 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | S. aureus | 16 | [6] |

| 30 | 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | E. faecalis | 16 | [6] |

| 30 | 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | E. coli | 32 | [6] |

| 30 | 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | K. pneumoniae | 64 | [6] |

Enzyme Inhibition

| Compound ID | Derivative Class | Target Enzyme | Kᵢ (nM) | Reference |

| 6 | 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid | Kynureninase | 100 | [7] |

Signaling Pathways and Mechanisms of Action

Novel 3-amino-2-hydroxybutanoic acid derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

Inhibition of Tubulin Polymerization and Induction of Apoptosis

Certain 3-fluoro-β-lactam derivatives of 3-amino-2-hydroxybutanoic acid act as potent microtubule-disrupting agents.[3] They bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The apoptotic cascade is initiated through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.

Caption: Mechanism of action of tubulin-inhibiting 3-amino-2-hydroxybutanoic acid derivatives.

Cell Cycle Inhibition in Pancreatic Cancer

Novel 3-amino-2-hydroxybenzofused 2-phospha-γ-lactone derivatives have demonstrated potent inhibitory activity against pancreatic cancer cell lines.[4] The mechanism of action involves the inhibition of the S (synthesis) phase of the cell cycle, preventing DNA replication and ultimately leading to cell death.[4] The precise molecular targets within the S-phase machinery are an area of ongoing investigation.

Caption: Inhibition of S-phase of the cell cycle by a 3-amino-2-hydroxybenzofused 2-phospha-γ-lactone derivative.

Experimental Protocols

General Synthesis of (2S,3R)-2-aminomethyl-3-hydroxybutyric acid

This protocol describes a key step in the synthesis of a 3-amino-2-hydroxybutanoic acid derivative, which can serve as an intermediate for further derivatization.

Materials:

-

(2S, 3S)-2-benzoyl aminomethyl-ethyl 3-hydroxybutanoate

-

Tetrahydrofuran (THF)

-

Phenylformic acid

-

Diethyl azodicarboxylate

Procedure:

-

To a solution of (2S, 3S)-2-benzoyl aminomethyl-ethyl 3-hydroxybutanoate (4.24g, 16mmol) in THF (100ml) at 0°C, add triphenylphosphine (8.32g, 32mmol), phenylformic acid (3.0g, 24mmol), and diethyl azodicarboxylate (5.12ml, 32mmol) successively.

-

Allow the reaction mixture to warm to room temperature naturally and stir for 1 hour.

-

Distill the reaction mixture under reduced pressure.

-

Dissolve the resulting raffinate in 160ml of methanol for subsequent steps.[8]

Synthesis of 3-[(2-Hydroxyphenyl)amino]butanoic acids

This protocol outlines the synthesis of N-substituted-β-amino acid derivatives with potential antimicrobial activity.

Materials:

-

Corresponding amines (e.g., 2-aminophenol)

-

Crotonic acid

Procedure:

-

The synthesis of 3-[(2-hydroxyphenyl)amino]butanoic acids is achieved by the reaction of the corresponding amines with crotonic acid.[5]

-

The resulting butanoic acids can be converted to a series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties through established synthetic routes.[5]

-

For example, hydrazones can be synthesized by the condensation of the corresponding hydrazide with different aromatic aldehydes in 2-propanol under reflux conditions.[5]

Conclusion

Novel derivatives of 3-amino-2-hydroxybutanoic acid represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, provide a strong foundation for future drug discovery efforts. The synthetic protocols and quantitative data presented in this guide are intended to empower researchers to further explore the potential of this important class of molecules. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and specific molecular targets of these derivatives will be crucial in translating their therapeutic promise into clinical applications.

References

- 1. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid; a potent inhibitor of rat and recombinant human kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]

Spectroscopic Properties of 3-Amino-2-hydroxybutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the non-proteinogenic amino acid, 3-amino-2-hydroxybutanoic acid. This molecule, with its two stereocenters, exists as four distinct stereoisomers, each with unique biological and chemical characteristics that are of increasing interest in the fields of medicinal chemistry and drug development. A thorough understanding of their spectroscopic properties is fundamental for their identification, characterization, and utilization in research and development.

This document presents a summary of available spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of this class of compounds.

Quantitative Spectroscopic Data

A comprehensive search of the scientific literature reveals that detailed, publicly available spectroscopic data for all four stereoisomers of 3-amino-2-hydroxybutanoic acid is limited. However, key data has been compiled from various sources. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Mass spectrometry data is generally reported as the mass-to-charge ratio (m/z) of the molecular ion.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for 3-Amino-2-hydroxybutanoic Acid Stereoisomers

| Stereoisomer | Nucleus | Solvent | Chemical Shift (δ) in ppm |

| (2S,3R)- and (2S,3S)- | 1H | D₂O | Data not explicitly found in public literature |

| 13C | D₂O | Data not explicitly found in public literature | |

| (2R,3S)- and (2R,3R)- | 1H | D₂O | Data not explicitly found in public literature |

| 13C | D₂O | Data not explicitly found in public literature |

Note: A key synthetic study by Lee et al. (2004) indicates that the 1H and 13C NMR data for the synthesized stereoisomers are consistent with previously reported values, but does not provide the specific data within the publication. Further investigation into the cited references is required to populate this table comprehensively.

Table 2: Infrared (IR) Spectroscopic Data for 2-Amino-3-hydroxybutanoic Acid (Isomer unspecified)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2800 | O-H (hydroxyl and carboxylic acid), N-H (amine), C-H stretches |

| ~1630 | N-H bend (primary amine) |

| ~1580 | C=O stretch (carboxylate) |

| ~1450 | C-H bend |

| ~1350 | O-H bend |

| ~1100 | C-O stretch (hydroxyl) |

This data is based on a representative spectrum and may vary slightly between stereoisomers and with different sample preparation methods.

Table 3: Mass Spectrometry Data for 3-Amino-2-hydroxybutanoic Acid

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| Electrospray (ESI+) | 120.0655 | [M+H]⁺ |

| Electrospray (ESI-) | 118.0509 | [M-H]⁻ |

The exact mass of 3-amino-2-hydroxybutanoic acid (C₄H₉NO₃) is 119.0582 g/mol .

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize 3-amino-2-hydroxybutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 3-amino-2-hydroxybutanoic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH₂, -COOH), which can simplify the spectrum.

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard (e.g., TSP or DSS) can be added.

-

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 10-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

2D NMR (COSY, HSQC, HMBC): These experiments can be run using standard instrument parameters to establish connectivity and assign protons to their corresponding carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

Perform a background scan (e.g., of the empty ATR crystal or a pure KBr pellet).

-

Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands corresponding to the functional groups of 3-amino-2-hydroxybutanoic acid.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to obtain information about its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid for ESI). The concentration should be in the low µg/mL to ng/mL range.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.

-

Mass Analyzer: Set to scan a relevant m/z range (e.g., 50-500).

-

Polarity: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

-

Tandem MS (MS/MS): To study fragmentation, the molecular ion can be isolated and fragmented in the collision cell.

-

-

Data Processing:

-

Determine the accurate mass of the molecular ion.

-

Use the accurate mass to calculate the elemental formula.

-

Analyze the fragmentation pattern in the MS/MS spectrum to gain further structural insights.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or synthesized batch of 3-amino-2-hydroxybutanoic acid.

chemical structure and properties of 3-amino-2-hydroxybutanoic acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-amino-2-hydroxybutanoic acid, tailored for researchers, scientists, and professionals in drug development. This document synthesizes available data on its stereoisomers, outlines experimental methodologies for its synthesis, and presents a visual representation of the synthetic workflow.

Chemical Structure and Properties

3-Amino-2-hydroxybutanoic acid is a non-proteinogenic amino acid characterized by a four-carbon chain with an amino group at the third position and a hydroxyl group at the second position. The presence of two chiral centers at C2 and C3 results in the existence of four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The structure and properties of these stereoisomers are crucial for their potential biological activity and application in drug design.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of the stereoisomers of 3-amino-2-hydroxybutanoic acid. These properties are essential for understanding the molecule's behavior in biological systems and for the development of analytical methods.

| Property | (2R,3S)-isomer | (3S)-isomer | (2R)-isomer | General |

| Molecular Formula | C₄H₉NO₃[1][2] | C₄H₉NO₃[3] | C₄H₉NO₃ | C₄H₉NO₃[4] |

| Molecular Weight ( g/mol ) | 119.12[1][2] | 119.12[3] | 119.12 | 119.12 |

| XLogP3 | -3.6[2] | -3.6[3] | -3.6 | - |

| Hydrogen Bond Donor Count | 3[2] | 3[3] | 3 | 3 |

| Hydrogen Bond Acceptor Count | 4[2] | 4[3] | 4 | 4 |

| Rotatable Bond Count | 2[2] | 2[3] | 2 | 2 |

| Exact Mass | 119.058243149[2] | 119.058243149[3] | 119.058243149 | 119.058243149 |

| Monoisotopic Mass | 119.058243149[2] | 119.058243149[3] | 119.058243149 | 119.058243149 |

| Topological Polar Surface Area (Ų) | 83.6[2] | 83.6[3] | 83.6 | 83.6 |

| Heavy Atom Count | 8[2] | 8[3] | 8 | 8 |

| Complexity | 93.3[1][2] | 93.3[3] | 93.3 | 93.3 |

| IUPAC Name | (2R,3S)-3-amino-2-hydroxybutanoic acid[2] | (3S)-3-amino-2-hydroxybutanoic acid[3] | (2R)-3-amino-2-hydroxybutanoic acid | - |

Synthesis of 3-Amino-2-hydroxybutanoic Acid Stereoisomers

The stereospecific synthesis of all four isomers of 3-amino-2-hydroxybutanoic acid has been achieved from carbohydrate precursors, specifically D-gulonic acid γ-lactone and D-glucono-δ-lactone.[4][5] This approach allows for the generation of enantiomerically pure forms of each stereoisomer.

Experimental Protocol Outline

The following is a general outline of the experimental methodology for the synthesis of the four stereoisomers of 3-amino-2-hydroxybutanoic acid, based on published literature.[4]

Materials and General Methods:

-

Starting Materials: D-gulonic acid γ-lactone and D-glucono-δ-lactone.

-

Reagents and Solvents: Tetrahydrofuran (THF) was distilled from Na/benzophenone. 2,2-dimethoxypropane, dimethylformamide (DMF), and methylene (B1212753) chloride were distilled from CaH₂.

-

Atmosphere: All non-aqueous reactions were conducted under an inert nitrogen atmosphere.[4]

-

Chromatography: Column chromatography was performed using 230–400 mesh silica (B1680970) gel for purification.[4]

-

Analytical Instruments:

General Synthetic Strategy: The synthesis involves the transformation of the sugar lactones into chiral aminoalcohols, which serve as key precursors.[4] The core of the synthesis relies on the use of epoxides derived from these sugars and subsequent stereospecific reactions to introduce the amino and hydroxyl functionalities with the desired stereochemistry.[4]

A detailed, step-by-step protocol for the multi-step synthesis of each stereoisomer is extensive and involves several intermediate compounds. For the precise reaction conditions, reagent quantities, and purification procedures for each specific step, it is imperative to consult the primary literature, such as the study by Lee et al. (2004) in Bioscience, Biotechnology, and Biochemistry.

Biological Significance

While β-hydroxy-α-amino acids as a class are known to exhibit a range of biological activities, including antibiotic, antifungal, and anti-tumor properties, as well as acting as protease inhibitors, specific details on the biological role and signaling pathways of 3-amino-2-hydroxybutanoic acid are not extensively documented in the reviewed literature.[4]

One of its stereoisomers, (2S,3R)-3-amino-2-hydroxybutanoic acid (also known as L-iso-threonine), has been identified as a crucial component of the glycopeptide 1-N-(D-threo-3-amino-2-hydroxybutanoyl-2',3'-dideoxykanamycin A, which is recognized as a potent antibacterial agent.[4] Furthermore, derivatives of dideoxykanamycin A incorporating the (2S,3S) and (2R,3R) configurations of 3-amino-2-hydroxybutanoic acid have also demonstrated significant antibacterial activity.[4]

At present, no specific signaling pathways directly involving 3-amino-2-hydroxybutanoic acid have been identified in the surveyed literature. Therefore, the visualization below depicts the general workflow for the synthesis of its stereoisomers.

Visualizations

Synthetic Workflow of 3-Amino-2-hydroxybutanoic Acid Stereoisomers

The following diagram illustrates the logical workflow for the stereospecific synthesis of the four stereoisomers of 3-amino-2-hydroxybutanoic acid from sugar precursors.

Caption: Synthetic workflow for 3-amino-2-hydroxybutanoic acid stereoisomers.

References

- 1. 2-Amino-3-hydroxybutanoic acid [myskinrecipes.com]

- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. (2R)-3-amino-2-hydroxybutanoic acid | C4H9NO3 | CID 87360924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 10558608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]

exploring the therapeutic potential of 3-amino-2-hydroxybutanoic acid

An In-Depth Technical Guide on the Therapeutic Potential of 2-Amino-3-hydroxybutanoic Acid (Threonine)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the therapeutic potential of 2-amino-3-hydroxybutanoic acid, an essential amino acid commonly known as threonine. It is important to clarify a potential point of nomenclature confusion: the user's query specified "3-amino-2-hydroxybutanoic acid." However, the biologically significant and extensively researched compound with therapeutic applications is 2-amino-3-hydroxybutanoic acid (threonine). This document will focus on the substantial body of research related to L-threonine, the biologically active stereoisomer.

L-threonine plays a crucial role in various physiological processes, including protein synthesis, immune function, and the integrity of the intestinal barrier.[1][2] Notably, its therapeutic potential has been investigated in several neurological and immunological conditions. This guide provides a comprehensive overview of the existing research, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Therapeutic Applications and Quantitative Data

The primary therapeutic application of L-threonine that has been explored is in the management of spasticity associated with neurological disorders. Several clinical studies have been conducted to evaluate its efficacy, with varying results.

Neurological Disorders

L-threonine has been investigated as a potential treatment for spasticity in conditions such as familial spastic paraparesis (FSP), multiple sclerosis (MS), spinal cord injury, and amyotrophic lateral sclerosis (ALS).[3][4][5] The rationale for its use in these conditions is based on its role as a precursor to the inhibitory neurotransmitter glycine (B1666218) in the central nervous system.[6][7][8][9][10]

| Condition | Dosage | Number of Patients | Outcome | Reference |

| Familial Spastic Paraparesis | 4.5 and 6.0 g/day | 18 | Statistically significant (p < 0.02) decrease in motor impairment and spasticity compared to placebo. However, the benefits were not considered clinically valuable. | [11][12] |

| Spinal Spasticity | 6 g/day | 33 | Modest but definite antispastic effect, concluding in favor of L-threonine over placebo. | [3] |

| Human Spasticity (Genetic Syndromes) | 500 mg/day | 6 | Partial improvement in spasticity, intensity of knee jerks, and muscle spasms. Average motor performance improvement of 29%. | [5][13] |

| Amyotrophic Lateral Sclerosis (ALS) | Not specified | Not specified | Threonine is a precursor to glycine and may aid in a multi-disciplinary treatment protocol for ALS. | [14] |

Intestinal Health and Immune Modulation

L-threonine is essential for gut health, primarily through its role in the synthesis of mucin, a key component of the protective mucus layer in the intestines.[1][15][16] It also plays a role in modulating the intestinal immune response.[1][17][18][19]

| Application | Model | Dosage/Concentration | Key Findings | Reference |

| Intestinal Mucin Synthesis | Piglets | 0, 21, or 56 mg threonine/g total amino acids | Fractional rates of total mucosal protein and mucin synthesis were significantly higher with increased luminal threonine concentration. | [15] |

| Gut Function and Immune Response | Laying Hens | Basal diet + 0, 0.1, 0.2, 0.3, and 0.4% L-threonine | Increased jejunal and ileal mucin 2 mRNA expression and ileal IgA antibody concentrations with increasing L-threonine. | [1][2] |

| Intestinal Health in Piglets | Piglets | Basal diet vs. basal diet + 2 g L-threonine/kg | L-threonine supplementation attenuated inflammatory responses and increased Muc2 synthesis and goblet cell density in the ileum of IUGR piglets. | [17] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are outlines of key methodologies cited in the study of L-threonine.

Assessment of Spasticity: The Modified Ashworth Scale (MAS)

The Modified Ashworth Scale is a widely used clinical tool to assess muscle tone and spasticity.[20][21][22]

Protocol:

-

Patient Positioning: The patient is placed in a supine position to ensure maximal muscle relaxation.[21][23]

-

Movement: The examiner moves the joint through its full range of motion in one second.[23] For flexor muscles, the joint is moved from a position of maximal flexion to maximal extension. For extensor muscles, the movement is from maximal extension to maximal flexion.[23]

-

Scoring: The resistance encountered during the passive movement is graded on a 6-point scale:

-

0: No increase in muscle tone.

-

1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion.

-

1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM.

-

2: More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved.

-

3: Considerable increase in muscle tone, passive movement difficult.

-

4: Affected part(s) rigid in flexion or extension.

-

-

Repetitions: The test should be performed a maximum of three times for each joint to avoid influencing the score due to stretching.[24]

Analysis of Amino Acids in Cerebrospinal Fluid (CSF) by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying amino acid concentrations in biological fluids.[25][26][27]

Principle: This method involves the pre-column derivatization of amino acids to make them detectable by UV or fluorescence detectors, followed by separation on a reverse-phase HPLC column.

General Protocol Outline:

-

Sample Collection and Preparation: CSF is collected via lumbar puncture. For some protocols, pretreatment to remove proteins may be necessary, although methods exist for direct analysis of untreated CSF.[25][28]

-

Derivatization: A derivatizing agent, such as o-phthalaldehyde (B127526) (OPA) or dabsyl chloride, is added to the CSF sample to react with the amino acids.[25][26][27]

-

HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase, typically consisting of a buffer and an organic solvent (e.g., acetonitrile), is used to separate the different amino acid derivatives.[28]

-

Detection and Quantification: The separated derivatives are detected by a UV or fluorescence detector. The concentration of each amino acid is determined by comparing the peak area to that of known standards.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of L-threonine are attributed to its involvement in key signaling pathways.

Glycinergic Neurotransmission in Spasticity

The primary mechanism by which L-threonine is thought to reduce spasticity is through its conversion to glycine in the central nervous system.[6][7][8][9][10] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, acting on glycine receptors (GlyRs), which are ligand-gated chloride channels.[9][29][30][31]

Experimental Workflow for Clinical Trials

The clinical trials investigating L-threonine for spasticity often follow a double-blind, placebo-controlled, crossover design.

Conclusion

L-threonine, or 2-amino-3-hydroxybutanoic acid, demonstrates notable therapeutic potential, particularly in the realm of neurology for the management of spasticity. Its mechanism of action via conversion to the inhibitory neurotransmitter glycine is a compelling area of study. While clinical trial results have shown modest effects, the favorable safety profile of L-threonine warrants further investigation. Additionally, its role in maintaining intestinal health and modulating the immune system presents other promising avenues for therapeutic development. This guide provides a foundational overview for researchers and professionals in the field, highlighting the key findings and methodologies that will be instrumental in advancing our understanding and application of this essential amino acid.

References

- 1. Effect of supplemental L-threonine on mucin 2 gene expression and intestine mucosal immune and digestive enzymes activities of laying hens in environments with high temperature and humidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A double-blind study of L-threonine in patients with spinal spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Threonine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. Pilot study of threonine supplementation in human spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. L-Threonine administration increases glycine concentrations in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wurtmanlab.mit.edu [wurtmanlab.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. EP0028257B1 - L-threonine for regulating glycine levels in the brain and spinal cord - Google Patents [patents.google.com]

- 11. L-threonine in the treatment of spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. web.mit.edu [web.mit.edu]

- 13. Pilot Study of Threonine Supplementation in Human Spasticity | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]

- 14. swolverine.com [swolverine.com]

- 15. Luminal threonine concentration acutely affects intestinal mucosal protein and mucin synthesis in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. l-Threonine improves intestinal mucin synthesis and immune function of intrauterine growth-retarded weanling piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thepoultrysite.com [thepoultrysite.com]

- 19. Novel Insight Into Nutritional Regulation in Enhancement of Immune Status and Mediation of Inflammation Dynamics Integrated Study In Vivo and In Vitro of Teleost Grass Carp (Ctenopharyngodon idella): Administration of Threonine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modified Ashworth Scale – Strokengine [strokengine.ca]

- 21. health.utah.edu [health.utah.edu]

- 22. Ashworth Scale / Modified Ashworth Scale | RehabMeasures Database [sralab.org]

- 23. scireproject.com [scireproject.com]

- 24. elitelearning.com [elitelearning.com]

- 25. [PDF] Simple quantitative HPLC method for measuring physiologic amino acids in cerebrospinal fluid without pretreatment. | Semantic Scholar [semanticscholar.org]

- 26. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Glycine receptor - Wikipedia [en.wikipedia.org]

- 31. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]

Stereoselective Synthesis of (2R,3S)-3-amino-2-hydroxybutanoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (2R,3S)-3-amino-2-hydroxybutanoic acid, a crucial chiral building block for various biologically active molecules. The following sections outline three prominent and effective strategies to achieve high stereoselectivity: synthesis from a chiral pool starting material (D-glucono-δ-lactone), asymmetric aldol (B89426) reaction, and dynamic kinetic resolution of a β-amino-α-keto ester.

Introduction

(2R,3S)-3-amino-2-hydroxybutanoic acid is a non-proteinogenic amino acid characterized by two adjacent stereocenters. Its specific stereochemistry is vital for the biological activity of many pharmaceutical compounds. The demand for enantiomerically pure forms of this amino acid has driven the development of various stereoselective synthetic methodologies. This document details robust protocols for three such methods, providing quantitative data and procedural workflows to aid researchers in their synthetic endeavors.

Method 1: Synthesis from D-Glucono-δ-lactone

This method utilizes a readily available chiral starting material, D-glucono-δ-lactone, to stereospecifically synthesize all four stereoisomers of 3-amino-2-hydroxybutanoic acid. The following protocol is specifically adapted for the synthesis of the (2R,3S) and (2R,3R) isomers.[1][2]

Experimental Workflow

References

Application Note: Chiral HPLC Separation of 3-amino-2-hydroxybutanoic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chiral separation of the four stereoisomers of 3-amino-2-hydroxybutanoic acid (threonine): L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The primary method detailed utilizes direct chiral High-Performance Liquid Chromatography (HPLC) with a macrocyclic glycopeptide chiral stationary phase, which has demonstrated efficacy for the separation of underivatized amino acids.[1] An overview of an alternative indirect method involving pre-column derivatization is also presented. This document is intended to guide researchers in developing robust and reliable methods for the enantioselective analysis of this essential amino acid.

Introduction

3-amino-2-hydroxybutanoic acid, commonly known as threonine, is an essential amino acid containing two chiral centers, resulting in four distinct stereoisomers. The physiological and toxicological properties of each stereoisomer can vary significantly, making their accurate separation and quantification critical in pharmaceutical development, food science, and biomedical research.[1] High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the chiral resolution of amino acids.[1][2] Both direct and indirect approaches can be successfully employed for the separation of threonine enantiomers and diastereomers.[1]

Direct methods involve the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to their separation without prior derivatization.[1] Macrocyclic glycopeptide-based CSPs, such as teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly effective for this purpose.[1] Indirect methods, conversely, involve the derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomeric pairs, which can then be separated on a conventional achiral stationary phase.[3][4]

This application note focuses on a direct chiral HPLC method and provides a comprehensive experimental protocol.

Experimental Protocols

Direct Chiral HPLC Separation (Primary Method)

This protocol outlines the direct separation of 3-amino-2-hydroxybutanoic acid stereoisomers using a teicoplanin-based chiral stationary phase.

2.1.1. Materials and Reagents

-

Reference standards of L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine

-

HPLC grade acetonitrile (B52724)

-

HPLC grade water

-

Methanol (B129727), HPLC grade (for sample preparation)

-

Formic acid (optional, for mobile phase modification)

-

Ammonium acetate (B1210297) (optional, for mobile phase modification)

2.1.2. Instrumentation and Columns

-

HPLC system with a pump, autosampler, column oven, and detector (UV or Mass Spectrometer)

-

Chiral Stationary Phase: Astec CHIROBIOTIC® T, 250 x 4.6 mm

2.1.3. Chromatographic Conditions

| Parameter | Condition |

| Column | Astec CHIROBIOTIC® T, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile / Water (80/20, v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 25°C[5] |

| Injection Volume | 5 µL[5] |

| Detection | UV at 200-220 nm[1] or Mass Spectrometry |

2.1.4. Sample Preparation

-

Accurately weigh and dissolve the 3-amino-2-hydroxybutanoic acid sample in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 1.5 mg/mL).[1][5]

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2.1.5. Experimental Workflow

Caption: Workflow for Direct Chiral HPLC Separation.

Indirect Chiral HPLC Separation (Alternative Method)

This method is suitable for complex matrices and can offer enhanced sensitivity with the appropriate derivatizing agent.[1]

2.2.1. Derivatization

-

Reagent Selection : Choose a chiral derivatizing agent (CDA) such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for fluorescence detection.[1]

-

Procedure : Mix the sample containing threonine isomers with a solution of NBD-F in a suitable buffer (e.g., borate (B1201080) buffer).[1]

-

Heat the mixture to facilitate the reaction, forming diastereomers.[1]

2.2.2. Chromatographic Conditions

-

Column : Standard reversed-phase column (e.g., C18).

-

Mobile Phase : A gradient of an aqueous buffer and an organic modifier like acetonitrile or methanol is typically used.

-

Detection : Fluorescence detector with excitation and emission wavelengths appropriate for the NBD label.

Data Presentation

The following table summarizes quantitative data from a direct chiral HPLC separation of threonine.

| Parameter | Value | Reference |

| Selectivity Factor (α) | 1.47 | [5] |

| Resolution (Rs) | 1.70 | [5] |

| Capacity Factor (k'1) | 2.73 | [5] |

| Capacity Factor (k'2) | 4.03 | [5] |

Logical Relationship of Separation Approaches

Caption: Approaches to Chiral HPLC Separation.

Conclusion

The direct chiral HPLC method using a teicoplanin-based stationary phase provides a robust and straightforward approach for the separation of 3-amino-2-hydroxybutanoic acid stereoisomers without the need for derivatization. For applications requiring higher sensitivity or analysis in complex matrices, an indirect method with pre-column derivatization offers a viable alternative. The choice of method will depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation.

References

- 1. benchchem.com [benchchem.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sedere.com [sedere.com]

Application Notes and Protocols for the Use of 3-amino-2-hydroxybutanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

3-amino-2-hydroxybutanoic acid, an isomer of the proteinogenic amino acid threonine, is a valuable building block in the synthesis of modified peptides for drug discovery and development. Its unique stereochemistry and the presence of a beta-hydroxyl group can impart specific conformational constraints and hydrogen bonding capabilities to peptides, potentially enhancing their biological activity, selectivity, and stability. The successful incorporation of this non-standard amino acid into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of protecting group strategy and coupling conditions to ensure high yield and purity of the final product.

These application notes provide a comprehensive guide to the efficient incorporation of 3-amino-2-hydroxybutanoic acid in Fmoc-based SPPS. The protocols and data presented are based on established methodologies for similar beta-hydroxy amino acids, such as threonine, and are intended to serve as a robust starting point for researchers.

Key Considerations for SPPS using 3-amino-2-hydroxybutanoic acid:

-

Orthogonal Protection: The widely adopted Fmoc/tBu strategy is highly recommended.[1][2] The Nα-amino group is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain hydroxyl group is protected with the acid-labile tert-butyl (tBu) group.[1][3] This orthogonal scheme ensures that the side-chain protecting group remains intact during the repetitive basic conditions of Fmoc deprotection and is efficiently removed during the final acidic cleavage from the resin.[2]

-

Side-Chain Protection: Protection of the β-hydroxyl group is crucial to prevent undesirable side reactions, primarily O-acylation by the activated carboxyl group of the incoming amino acid.[1] Such O-acylation can lead to the formation of ester linkages and subsequent side reactions like β-elimination, resulting in dehydrated amino acid residues in the peptide chain.[1] The tert-butyl (tBu) ether is the standard and most effective protecting group for the hydroxyl function in Fmoc-SPPS, offering excellent stability to the basic conditions of Fmoc removal and clean cleavage with strong acids like trifluoroacetic acid (TFA).[1][4]

-

Coupling Activation: 3-amino-2-hydroxybutanoic acid, similar to other β-branched amino acids like threonine and valine, can exhibit steric hindrance, making peptide bond formation more challenging.[5] Therefore, the use of highly efficient coupling reagents is recommended to achieve high coupling yields and minimize racemization.[5][6] Aminium/uronium salts such as HATU and HCTU, or phosphonium (B103445) salts like PyBOP, are generally more effective than carbodiimides for coupling sterically hindered amino acids.[5][6]

-

Aggregation: Sequences containing multiple β-branched or hydrophobic residues can be prone to aggregation on the solid support, leading to incomplete coupling and deprotection steps.[7] To mitigate this, the use of pseudoproline dipeptides derived from 3-amino-2-hydroxybutanoic acid can be a powerful strategy. These derivatives temporarily introduce a kink in the peptide backbone, disrupting the inter-chain hydrogen bonding that causes aggregation.[7]

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like 3-amino-2-hydroxybutanoic acid. The following table provides a comparative summary of commonly used coupling reagents in Fmoc-SPPS, with expected performance indicators for coupling Fmoc-3-amino-2-hydroxybutanoic acid(tBu)-OH.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Notes |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Highly reactive and efficient, recommended for difficult couplings. Higher cost.[5] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Similar reactivity to HATU, often more cost-effective.[5] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | Widely used and efficient for standard couplings.[6] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | Byproducts are not guanidinium-based. Good for standard and slightly hindered couplings.[6] |

| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >97 | >95 | Low to Moderate | Cost-effective option. Longer reaction times may be required for complete coupling.[6] |

Data is based on the performance of similar sterically hindered amino acids and serves as a guideline.[5] Optimization for specific peptide sequences may be required.

Experimental Protocols

The following protocols are provided for the manual solid-phase synthesis of a peptide containing 3-amino-2-hydroxybutanoic acid using the Fmoc/tBu strategy. These can be adapted for automated peptide synthesizers.

Protocol 1: Resin Swelling and Preparation

-

Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Protocol 2: Standard Fmoc-SPPS Coupling Cycle for Incorporating Fmoc-3-amino-2-hydroxybutanoic acid(tBu)-OH

This cycle is repeated for each amino acid to be added to the peptide chain.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling (using HATU):

-

In a separate vial, dissolve Fmoc-3-amino-2-hydroxybutanoic acid(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

-

-

Optional Capping:

-

To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes. This is particularly recommended for long or difficult sequences.

-

If capping is performed, wash the resin again with DMF and DCM.

-

Protocol 3: Final Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tBu group from 3-amino-2-hydroxybutanoic acid.

-

Resin Preparation:

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

-

-

Cleavage:

-

Prepare a cleavage cocktail. A common cocktail for peptides with standard protecting groups is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Concentrate the TFA solution under a stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Caption: Workflow for SPPS incorporating 3-amino-2-hydroxybutanoic acid.

References

Application Notes and Protocols for the Structural Elucidation of 3-Amino-2-Hydroxybutanoic Acid via NMR Spectroscopy

Introduction

3-Amino-2-hydroxybutanoic acid, a vital amino acid, plays a crucial role in various biological processes. Its structural integrity is paramount to its function, making precise characterization essential for researchers in biochemistry, drug development, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of its chemical structure in solution. It provides detailed information on the atomic-level connectivity and chemical environment. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the structural elucidation of 3-amino-2-hydroxybutanoic acid using a suite of 1D and 2D NMR experiments. The data presented herein is based on the common stereoisomer, L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid).

Data Presentation: NMR Spectral Data

The following tables summarize the experimental NMR data for L-threonine, recorded in D₂O at a pH of 7.4. This data serves as a reference for confirming the structure of 3-amino-2-hydroxybutanoic acid.

Table 1: ¹H NMR Chemical Shift Assignments.

| Atom Position | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | Hα | 3.57 | d | 4.5 |

| 3 | Hβ | 4.24 | dq | 4.5, 6.4 |

| 4 | Hγ | 1.32 | d | 6.4 |

Note: Chemical shifts are referenced to an internal standard. The amine (-NH₂) and hydroxyl (-OH) protons are typically not observed in D₂O due to rapid deuterium (B1214612) exchange.

Table 2: ¹³C NMR Chemical Shift Assignments.

| Atom Position | Carbon | Chemical Shift (δ, ppm) |

| 1 | C=O | 175.69 |

| 2 | Cα | 63.17 |

| 3 | Cβ | 68.68 |

| 4 | Cγ | 22.18 |

Table 3: Summary of Key 2D NMR Correlations.

| Experiment | Correlating Protons/Carbons | Structural Information Provided |

| COSY | Hα ↔ Hβ; Hβ ↔ Hγ | Confirms the direct spin-spin coupling between adjacent protons, establishing the -CH(α)-CH(β)-CH₃(γ) fragment. |

| HSQC | Hα ↔ Cα (3.57 ppm ↔ 63.17 ppm)Hβ ↔ Cβ (4.24 ppm ↔ 68.68 ppm)Hγ ↔ Cγ (1.32 ppm ↔ 22.18 ppm) | Directly correlates each proton to its attached carbon, confirming the assignments from 1D spectra. |

| HMBC | Hα → C=O, Cβ, CγHβ → C=O, Cα, CγHγ → Cα, Cβ | Reveals long-range (2-3 bond) correlations, which piece together the entire carbon skeleton and confirm the positions of the carboxyl and methyl groups relative to the backbone. |

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

-

Amount of Material : For a standard 5 mm NMR tube, dissolve 5-25 mg of 3-amino-2-hydroxybutanoic acid for ¹H NMR experiments and 50-100 mg for ¹³C NMR experiments.[1]

-

Solvent : Use 0.6-0.7 mL of a high-purity deuterated solvent. Deuterium oxide (D₂O) is highly recommended as it is a good solvent for amino acids and eliminates the large water signal.[1]

-

Procedure :

-

Weigh the desired amount of the amino acid directly into a clean, dry vial.

-

Add the deuterated solvent (e.g., D₂O) to the vial and vortex until the sample is fully dissolved. A homogeneous solution free of particulate matter is essential.[2]

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Carefully transfer the solution into a 5 mm NMR tube, ensuring a sample height of at least 4-5 cm.[3]

-

Cap the NMR tube securely and label it clearly.

-

2. NMR Data Acquisition

All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

-

¹H NMR :

-

Experiment : Standard single-pulse ¹H NMR.

-

Typical Parameters : Pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 2 s, number of scans = 16.

-

Solvent Suppression : If using a solvent with residual proton signals (like H₂O in D₂O), apply a solvent suppression technique (e.g., presaturation).

-

-

¹³C NMR :

-

Experiment : Standard proton-decoupled ¹³C NMR.

-

Typical Parameters : Pulse angle = 45°, acquisition time = 1-2 s, relaxation delay = 2 s, number of scans = 1024 or more, depending on concentration.

-

-

2D COSY (Correlation Spectroscopy) :

-

Purpose : To identify protons that are spin-coupled to each other (typically through 2-3 bonds).

-

Typical Parameters : Standard cosygpppqf pulse sequence, spectral width optimized to cover all proton signals, 256-512 increments in the indirect dimension, 8-16 scans per increment.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence) :

-

Purpose : To identify direct one-bond correlations between protons and their attached carbons.

-

Typical Parameters : Standard hsqcedetgpsisp2.3 pulse sequence, spectral widths optimized for both ¹H and ¹³C ranges, 256-512 increments in the indirect dimension, 4-8 scans per increment.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation) :

-

Purpose : To identify long-range (2-3 bond) correlations between protons and carbons.

-

Typical Parameters : Standard hmbcgplpndqf pulse sequence, long-range coupling delay optimized for ~8 Hz, 256-512 increments in the indirect dimension, 16-32 scans per increment.

-

Visualizations: Workflows and Logic

References

Application Notes: Enzymatic Synthesis of 3-Amino-2-Hydroxybutanoic Acid

Introduction

3-Amino-2-hydroxybutanoic acid, a non-proteinogenic β-hydroxy-α-amino acid, and its stereoisomers are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Traditional chemical synthesis of these compounds often involves multiple steps, the use of protecting groups, and challenges in achieving high stereoselectivity.[1] Biocatalysis, utilizing enzymes, presents a powerful alternative, offering high selectivity, mild reaction conditions, and environmentally benign processes.[2] This document provides detailed protocols and data for the enzymatic synthesis of 3-amino-2-hydroxybutanoic acid, primarily focusing on the use of aldolases and transaldolases.

Core Enzymatic Strategies

The most prominent enzymatic routes for synthesizing β-hydroxy-α-amino acids involve carbon-carbon bond formation catalyzed by specific classes of enzymes.

-

Threonine Aldolases (TAs): These Pyridoxal-5'-phosphate (PLP)-dependent enzymes are highly effective for this transformation.[3] They catalyze the reversible aldol (B89426) condensation of glycine (B1666218) (the donor) and an aldehyde (the acceptor). For the synthesis of 3-amino-2-hydroxybutanoic acid, acetaldehyde (B116499) is used as the acceptor. TAs exhibit excellent stereocontrol at the α-carbon, though diastereoselectivity at the β-carbon can be moderate.[3][4] Different classes of TAs can be used to synthesize different stereoisomers:

-

L-Threonine (B559522) Aldolase (B8822740) (L-TA) (EC 4.1.2.5): Produces L-isomers.

-

L-allo-Threonine Aldolase (L-allo-TA) (EC 4.1.2.48): Produces L-allo isomers.

-

D-Threonine Aldolase (D-TA) (EC 4.1.2.42): Produces D-isomers.

-

-

Serine Hydroxymethyltransferases (SHMTs): Also PLP-dependent, SHMTs (EC 2.1.2.1) can catalyze the same type of aldol reaction as threonine aldolases, using glycine and various aldehydes.[2] However, their substrate specificity for aldehydes is generally more limited compared to TAs.[2]

-

L-Threonine Transaldolases (LTTAs): Enzymes from secondary metabolic pathways, such as ObiH, have shown promise.[5] These enzymes catalyze a transaldolation reaction, transferring an amino-acetaldehyde unit from a donor like L-threonine to an acceptor aldehyde. This approach can be highly diastereoselective.[5]

-

2-Oxoglutarate-Dependent Hydroxylases: An alternative strategy involves the direct hydroxylation of amino acids. This method is highly regio- and stereoselective and the reaction is irreversible, which can be an advantage over the equilibrium-limited aldol reactions.[2] However, the availability of suitable hydroxylases is currently limited.[2]

dot digraph "Enzymatic_Strategies_Comparison" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style="filled", margin=0.1];

subgraph "cluster_Strategies" { label="Enzymatic Synthesis Strategies"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

"Synthesis" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Synthesis of\l3-Amino-2-hydroxybutanoic acid"];

edge [color="#34A853"]; "Synthesis" -> "Threonine Aldolase"; "Synthesis" -> "Transaldolase (ObiH)"; "Synthesis" -> "Hydroxylase"; "Synthesis" -> "SHMT"; } dot Caption: Comparison of major enzymatic strategies.

Data Presentation: Performance of Biocatalysts

The following table summarizes representative data for the synthesis of β-hydroxy-α-amino acids using various enzymatic methods.

| Enzyme/System | Aldehyde Substrate | Donor | Product(s) | Yield / Conversion | Diastereomeric Ratio (d.r.) | Key Conditions | Reference |

| ObiH (whole cells) | 4-Nitrobenzaldehyde | L-Threonine | (2S,3R)-β-Hydroxy-α-amino acid | 85% (isolated) | >20:1 | 20 mM aldehyde, 100 mM L-Thr, pH 8.5, 37°C, 18h | [5] |

| ObiH (whole cells) | 2-Pyridinecarboxaldehyde | L-Threonine | (2S,3R)-β-Hydroxy-α-amino acid | 72% (isolated) | >20:1 | 20 mM aldehyde, 100 mM L-Thr, pH 8.5, 37°C, 18h | [5] |

| ObiH (whole cells) | Acetaldehyde | L-Threonine | (2S,3R)-3-hydroxy-2-aminobutanoic acid | 50% (isolated) | 1.5:1 | 20 mM aldehyde, 100 mM L-Thr, pH 8.5, 37°C, 18h | [5] |

| L-TA Mutant | Benzaldehyde | Glycine | L-threo/L-erythro Phenylserine | >99% (conversion) | 99:1 (threo:erythro) | Directed evolution for improved stereoselectivity | [3] |

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-hydroxybutanoic Acid Stereoisomers using Threonine Aldolase

This protocol provides a general method for the synthesis of 3-amino-2-hydroxybutanoic acid using a commercially available or purified threonine aldolase (L-TA, D-TA, or L-allo-TA).

dot digraph "Threonine_Aldolase_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "Glycine" [label="Glycine", shape=ellipse]; "Acetaldehyde" [label="Acetaldehyde", shape=ellipse]; }

subgraph "cluster_products" { label="Products (Stereoisomers)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "L_threo" [label="(2S,3R)\lL-threo"]; "L_allo" [label="(2S,3S)\lL-allo"]; "D_threo" [label="(2R,3S)\lD-threo"]; "D_allo" [label="(2R,3R)\lD-allo"]; }

"Glycine" -> "L_threo" [label=" L-TA", fontcolor="#EA4335", color="#EA4335"]; "Acetaldehyde" -> "L_threo" [arrowhead=none, color="#EA4335"];

"Glycine" -> "L_allo" [label=" L-allo-TA", fontcolor="#34A853", color="#34A853"]; "Acetaldehyde" -> "L_allo" [arrowhead=none, color="#34A853"];

"Glycine" -> "D_threo" [label=" D-TA", fontcolor="#FBBC05", color="#FBBC05"]; "Acetaldehyde" -> "D_threo" [arrowhead=none, color="#FBBC05"];

"Glycine" -> "D_allo" [label=" D-TA\n(low selectivity)", style=dashed, fontcolor="#5F6368", color="#5F6368"]; "Acetaldehyde" -> "D_allo" [arrowhead=none, style=dashed, color="#5F6368"]; } dot Caption: Threonine Aldolase reaction pathways.

1. Materials and Reagents:

-

Glycine

-

Acetaldehyde (freshly distilled recommended)

-

Threonine Aldolase (L-TA, D-TA, or L-allo-TA)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

Trichloroacetic acid (TCA) or Hydrochloric acid (HCl) for quenching

-

Solvents for extraction and chromatography (e.g., ethyl acetate, methanol)

-

Cation exchange resin (e.g., Dowex 50WX8)

2. Reaction Setup:

-

Prepare a reaction mixture in a temperature-controlled vessel. For a 10 mL reaction volume:

-

Add 5 mL of 100 mM potassium phosphate buffer (pH 7.5).

-

Dissolve Glycine to a final concentration of 200 mM.

-

Add PLP to a final concentration of 0.1 mM.

-

-

Add the Threonine Aldolase to a final concentration of 1-5 mg/mL. Stir gently to dissolve.

-

Carefully add acetaldehyde to a final concentration of 100 mM. Due to its volatility, add it to the sealed reaction vessel.

-

Seal the vessel and incubate at 30°C with gentle agitation for 24-48 hours.

3. Reaction Monitoring and Work-up:

-

Monitor the reaction progress by taking small aliquots and analyzing via HPLC or TLC.

-

Once the reaction has reached completion or equilibrium, terminate it by adding acid (e.g., 10% TCA or 1M HCl) to lower the pH to ~2. This will precipitate the enzyme.

-

Centrifuge the mixture (e.g., 10,000 x g for 20 minutes) to remove the precipitated protein.

4. Product Purification:

-

Load the supernatant onto a pre-equilibrated cation exchange column (H+ form).

-

Wash the column with deionized water to remove unreacted acetaldehyde and other non-basic components.

-

Elute the amino acid product using an ammonia (B1221849) solution (e.g., 2 M NH4OH).

-

Collect the fractions containing the product (monitor by TLC or a ninhydrin (B49086) test).

-

Combine the product-containing fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 3-amino-2-hydroxybutanoic acid.

5. Analysis:

-

Confirm the structure and purity via ¹H and ¹³C NMR.

-

Determine the stereochemistry (diastereomeric and enantiomeric excess) using chiral HPLC or by converting the product to a suitable derivative for analysis.

Protocol 2: Whole-Cell Biocatalysis using Recombinant E. coli expressing L-Threonine Transaldolase ObiH

This protocol is adapted from methodologies using whole-cell catalysts, which avoids enzyme purification and can improve operational stability.[5]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", margin="0.15,0.1"]; edge [color="#4285F4"];

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Culture" [label="1. Recombinant E. coli Culture\n(Expressing ObiH)"]; "Harvest" [label="2. Cell Harvest & Washing\n(Centrifugation)"]; "Reaction" [label="3. Whole-Cell Biocatalytic Reaction\n(Substrates + Wet Cells)"]; "Quench" [label="4. Reaction Quenching\n(Acetonitrile)"]; "Purify" [label="5. Purification\n(Reverse-Phase Chromatography)"]; "Analyze" [label="6. Analysis\n(NMR, HPLC)"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Purified Product"];

"Start" -> "Culture"; "Culture" -> "Harvest"; "Harvest" -> "Reaction"; "Reaction" -> "Quench"; "Quench" -> "Purify"; "Purify" -> "Analyze"; "Analyze" -> "End"; } dot Caption: General experimental workflow for whole-cell biocatalysis.

1. Materials and Reagents:

-

E. coli strain expressing the ObiH gene (or other suitable transaldolase).

-